molecular formula C12H9F2NO B4044289 3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine

3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine

Cat. No.: B4044289
M. Wt: 221.20 g/mol
InChI Key: FNJDTJYSWJMXTE-UHFFFAOYSA-N
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Description

3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.06522023 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensors and Probes

  • Metal Ion Detection : Darabi et al. (2016) synthesized a compound with a similar structure for use as a fluorescent sensor. This sensor exhibited a 'turn-off' response toward Cu²⁺ and Fe³⁺ ions and a ratiometric response to H⁺ ions, suggesting potential applications in water pollution detection (Darabi et al., 2016).
  • Cell Imaging : Maity et al. (2018) developed fluorophores based on pyrrolo[3,4-c]pyridine for sensitivity to Fe³⁺/Fe²⁺ cations, demonstrating application in imaging Fe³⁺ in living cells (Maity et al., 2018).

Material Science and Solar Cells

  • Cathode Interfacial Layers : Chen et al. (2017) used pyridine-incorporated polymers as cathode interfacial layers for solar cells. This demonstrates the role of pyridine derivatives in enhancing the efficiency of polymer solar cells (Chen et al., 2017).

Chemical Synthesis and Reactions

  • Novel Synthetic Routes : The reaction of pyridine with CsSO₄F, as studied by Stavber and Zupan (1990), led to various products, indicating the chemical versatility of pyridine derivatives in synthetic chemistry (Stavber & Zupan, 1990).

Neurological Studies

  • Brain Imaging : Kepe et al. (2006) used a molecule structurally related to 3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine as a probe in PET imaging to study serotonin receptors in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Organic Electronics

  • Luminescent Materials : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing high fluorescence yields. This indicates the potential use of similar compounds in organic electronic applications (Volpi et al., 2017).

Properties

IUPAC Name

3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c1-16-8-4-5-10(13)9(7-8)12-11(14)3-2-6-15-12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJDTJYSWJMXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.